molecular formula C13H16BrNO3 B7936331 Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate

Cat. No.: B7936331
M. Wt: 314.17 g/mol
InChI Key: UCSUZDHDDBNMKN-UHFFFAOYSA-N
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Description

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is an organic compound that features a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final step involves esterification to form the phenoxyacetate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetates.

Scientific Research Applications

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclopropylamino group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxyacetate ester moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropionate: Similar in having a brominated ester but lacks the aromatic and cyclopropylamino groups.

    Phenoxyacetic acid derivatives: Share the phenoxyacetate ester moiety but differ in other substituents.

Uniqueness

Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is unique due to its combination of a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-13(16)8-18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,10,15H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSUZDHDDBNMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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